molecular formula C26H28N2O2S B185330 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one CAS No. 5917-13-5

3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one

Numéro de catalogue B185330
Numéro CAS: 5917-13-5
Poids moléculaire: 432.6 g/mol
Clé InChI: QEIWXZBMDUSQHN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one, also known as BQS, is a novel spirocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BQS is a complex molecule that is synthesized using a multi-step process, and its mechanism of action is not fully understood.

Applications De Recherche Scientifique

3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid plaques in Alzheimer's disease models.

Mécanisme D'action

The exact mechanism of action of 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one is not fully understood, but it is believed to be a multi-targeted molecule that acts on various cellular pathways. This compound has been shown to inhibit the activity of several enzymes, including topoisomerase II, carbonic anhydrase, and acetylcholinesterase. This compound has also been shown to modulate the activity of several signaling pathways, including the MAPK pathway and the NF-kB pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits angiogenesis. In inflammation models, this compound reduces the production of pro-inflammatory cytokines. In neurodegenerative disease models, this compound protects neurons from oxidative stress and reduces the accumulation of beta-amyloid plaques.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one is its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Another advantage is its multi-targeted mechanism of action, which makes it a promising molecule for drug development. One limitation of this compound is its complex synthesis method, which makes it difficult to produce in large quantities.

Orientations Futures

There are several future directions for research on 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to increase its yield and purity. Additionally, more studies are needed to evaluate its safety and efficacy in animal models and clinical trials. Finally, this compound derivatives could be synthesized and evaluated for their potential therapeutic applications.
In conclusion, this compound is a novel spirocyclic compound that has potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Its multi-targeted mechanism of action and complex synthesis method make it a promising molecule for drug development. Further research is needed to fully understand its mechanism of action, optimize its synthesis method, and evaluate its safety and efficacy in animal models and clinical trials.

Méthodes De Synthèse

The synthesis of 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one is a multi-step process that involves several chemical reactions. The first step involves the condensation of 4-methoxybenzaldehyde and cyclopentanone to form 4-methoxy-1-cyclopentyl-2-butanone. This intermediate is then reacted with 2-mercaptobenzothiazole to form 3-(4-methoxyphenyl)-2-propan-2-ylsulfanyl-1-cyclopentyl-1,3-dihydro-2H-benzimidazole-2-thione. Finally, this intermediate is reacted with 2-chlorobenzaldehyde to form this compound.

Propriétés

Numéro CAS

5917-13-5

Formule moléculaire

C26H28N2O2S

Poids moléculaire

432.6 g/mol

Nom IUPAC

3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one

InChI

InChI=1S/C26H28N2O2S/c1-17(2)31-25-27-23-21-9-5-4-8-18(21)16-26(14-6-7-15-26)22(23)24(29)28(25)19-10-12-20(30-3)13-11-19/h4-5,8-13,17H,6-7,14-16H2,1-3H3

Clé InChI

QEIWXZBMDUSQHN-UHFFFAOYSA-N

SMILES

CC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)C4(CCCC4)CC5=CC=CC=C52

SMILES canonique

CC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)C4(CCCC4)CC5=CC=CC=C52

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.